molecular formula C13H9N7 B13873423 8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13873423
M. Wt: 263.26 g/mol
InChI Key: DZHHNFPEYFUBDH-UHFFFAOYSA-N
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Description

8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that combines the structural features of quinoxaline, triazole, and pyrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the aromatic nucleophilic substitution of a quinoxaline derivative with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted quinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with biological macromolecules. For instance, it can intercalate with DNA, disrupting the replication process and leading to cell death . This makes it a potential candidate for anticancer therapies. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H9N7

Molecular Weight

263.26 g/mol

IUPAC Name

8-quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C13H9N7/c14-13-18-12-11(17-5-6-20(12)19-13)8-1-2-9-10(7-8)16-4-3-15-9/h1-7H,(H2,14,19)

InChI Key

DZHHNFPEYFUBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C3=NC=CN4C3=NC(=N4)N

Origin of Product

United States

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